molecular formula C6H14N2 B175463 [(2S)-piperidin-2-yl]methanamine CAS No. 111478-77-4

[(2S)-piperidin-2-yl]methanamine

Katalognummer: B175463
CAS-Nummer: 111478-77-4
Molekulargewicht: 114.19 g/mol
InChI-Schlüssel: RHPBLLCTOLJFPH-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S)-piperidin-2-yl]methanamine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S)-piperidin-2-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S)-piperidin-2-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2S)-piperidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPBLLCTOLJFPH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309451
Record name (2S)-2-Piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111478-77-4
Record name (2S)-2-Piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111478-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperidinemethanamine, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Note: High-Fidelity Chiral Synthesis of [(2S)-Piperidin-2-yl]methanamine from L-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes the chemo-enzymatic route , which is currently the industry "Gold Standard" for maintaining high optical purity (ee > 99%) starting from the chiral pool (L-Lysine).

Executive Summary

The synthesis of [(2S)-piperidin-2-yl]methanamine (also known as (S)-2-(aminomethyl)piperidine) is a critical workflow in the development of kinase inhibitors, analgesics, and peptidomimetics. While traditional chemical cyclization of L-lysine (via diazotization) often suffers from racemization and harsh conditions, the chemo-enzymatic approach described herein offers a robust, scalable, and stereochemically superior pathway.

This protocol leverages the specificity of L-Lysine Cyclodeaminase (LCD) to install the piperidine ring with perfect retention of chirality, followed by a controlled chemical reduction sequence to generate the exocyclic amine.

Key Advantages of This Protocol
  • Chiral Fidelity: >99% enantiomeric excess (ee) maintained via enzymatic cyclization.

  • Scalability: Avoids high-pressure hydrogenation and toxic heavy metals in the ring-formation step.

  • Safety: Step-wise reduction protocol minimizes pyrophoric hazards associated with bulk lithium aluminum hydride (LAH) handling.

Strategic Pathway Analysis

The transformation requires two distinct phases: Ring Construction and Functional Group Interconversion .

  • Phase I (Biocatalytic): Conversion of L-Lysine to L-Pipecolic Acid using Streptomyces-derived L-Lysine Cyclodeaminase (LCD).[1] This enzyme catalyzes the deamination of the

    
    -amine and cyclization of the 
    
    
    
    -amine onto the
    
    
    -carbon with retention of configuration.
  • Phase II (Chemical): Protection of the secondary amine, conversion of the carboxylic acid to a primary amide, and selective reduction to the amine.

Pathway Visualization

G Lysine L-Lysine (Chiral Pool) Pipecolic L-Pipecolic Acid (S-isomer) Lysine->Pipecolic Cyclodeamination (Retention of config.) LCD Enzyme: LCD (NAD+ cofactor) LCD->Lysine Boc_Pip N-Boc-L-Pipecolic Acid Pipecolic->Boc_Pip Boc2O, NaOH Amide N-Boc-L-Pipecolamide Boc_Pip->Amide iBuOCOCl, NMM; NH3(g) Target_Prot N-Boc-(S)-2-(aminomethyl)piperidine Amide->Target_Prot BH3-THF (Selective Reduction) Target [(2S)-piperidin-2-yl]methanamine (Final Product) Target_Prot->Target HCl/Dioxane (Deprotection)

Figure 1: Chemo-enzymatic workflow ensuring retention of the (S)-configuration from L-Lysine.

Detailed Experimental Protocols

Phase I: Biocatalytic Cyclization (L-Lysine L-Pipecolic Acid)

Note: If recombinant LCD is unavailable, commercially available L-Pipecolic Acid (derived from fermentation) may be substituted as the starting material for Phase II.

Reagents:

  • L-Lysine monohydrochloride

  • Recombinant Streptomyces pristinaespiralis LCD (expressed in E. coli)[1]

  • NAD+ (Cofactor, catalytic amount)

  • Buffer: 100 mM Potassium Phosphate (pH 7.5)

Protocol:

  • Substrate Prep: Dissolve L-Lysine HCl (50 mM final conc.) in Phosphate buffer. Adjust pH to 7.5.

  • Enzyme Addition: Add NAD+ (0.1 mM) and purified LCD (1 mg/mL).

  • Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm) for 24 hours.

  • Monitoring: Monitor consumption of Lysine via TLC (Ninhydrin stain) or HPLC.

  • Workup: Acidify to pH 3.0 with HCl to precipitate enzyme/proteins. Centrifuge.

  • Isolation: Pass supernatant through a cation-exchange resin (Dowex 50W). Elute with 1M NH4OH. Concentrate in vacuo to yield L-Pipecolic Acid .

Phase II: Chemical Functionalization
Step 2.1: N-Boc Protection

Objective: Protect the secondary ring nitrogen to prevent side reactions during amidation.

  • Suspend L-Pipecolic Acid (10.0 g, 77.4 mmol) in 1,4-dioxane/water (1:1, 100 mL).

  • Add NaOH (1M, 85 mL) followed by Di-tert-butyl dicarbonate (Boc2O) (18.6 g, 85.1 mmol).

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with diethyl ether (removes unreacted Boc2O). Acidify aqueous layer to pH 2 with 1M KHSO4. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

    • Yield Target: >90% White Solid.

Step 2.2: Amidation (Mixed Anhydride Method)

Objective: Convert the carboxylic acid to a primary amide.

  • Dissolve N-Boc-L-Pipecolic Acid (5.0 g, 21.8 mmol) in anhydrous THF (50 mL) under Nitrogen. Cool to -15°C.

  • Add N-Methylmorpholine (NMM) (2.4 mL, 21.8 mmol).

  • Dropwise add Isobutyl Chloroformate (2.8 mL, 21.8 mmol). Stir for 15 min (formation of mixed anhydride).

  • Ammonolysis: Bubble Ammonia gas (NH3) into the solution for 30 mins, or add 28% NH4OH solution (5 mL) vigorously.

  • Warm to RT and stir for 2 hours.

  • Workup: Concentrate THF. Dissolve residue in EtOAc, wash with 1M HCl, NaHCO3, and Brine.

    • Product:(S)-tert-butyl 2-carbamoylpiperidine-1-carboxylate (N-Boc-L-Pipecolamide).

Step 2.3: Selective Reduction (The Critical Step)

Objective: Reduce the primary amide to the amine without over-reducing the Boc group.

Safety Warning: Borane-THF is flammable and generates Hydrogen gas. Use a dedicated fume hood.

  • Dissolve N-Boc-L-Pipecolamide (3.0 g, 13.1 mmol) in anhydrous THF (30 mL).

  • Cool to 0°C under Argon.

  • Add Borane-THF complex (BH3·THF) (1M solution, 39.3 mL, 3.0 eq) dropwise via syringe.

  • Reflux the mixture at 65°C for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy borane.

  • Acid Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour (this breaks the boron-amine complex and may partially remove Boc, but we will fully deprotect in the next step anyway). Modification: To keep Boc intact for purification, use mild oxidative workup (NaOH/H2O2), but for this specific target, global deprotection is the goal.

  • Solvent Swap: Concentrate to remove THF/MeOH.

Step 2.4: Final Deprotection & Salt Formation
  • The residue from Step 2.3 is dissolved in 4M HCl in Dioxane .

  • Stir at RT for 2 hours.

  • Concentrate to dryness. Triturate with diethyl ether to obtain the dihydrochloride salt.

  • Final Product: [(2S)-piperidin-2-yl]methanamine dihydrochloride .

Process Control & Validation

Critical Quality Attributes (CQA)
AttributeSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Purity > 98%HPLC (C18, 0.1% TFA)
Chiral Purity > 99% eeChiral HPLC (Chirex 3126 or equivalent)
Identity Matches Ref Std1H-NMR (D2O), MS (ESI+)
Specific Rotation [

]D ~ +15° (c=1, H2O)
Polarimetry
Troubleshooting Guide
  • Problem: Low yield in Amidation.

    • Cause: Mixed anhydride decomposition.

    • Fix: Ensure temperature stays below -10°C during Isobutyl Chloroformate addition.

  • Problem: Racemization.

    • Cause: High pH or temperature during the L-Lysine cyclization (if chemical) or harsh hydrolysis.

    • Fix: Stick to the enzymatic route; avoid strong base heating on the amide intermediate.

  • Problem: Incomplete Reduction.

    • Cause: Old BH3 reagents.

    • Fix: Use fresh Borane-DMS or Borane-THF. Ensure reflux is maintained.

Mechanism of Action: Borane Reduction

The reduction of the amide is the most chemically complex step. The Borane coordinates to the amide oxygen, activating the carbonyl. The hydride transfer occurs, followed by the breakdown of the C-O bond.

Reduction Step1 Amide Carbonyl Coordination (BH3) Step2 Hydride Transfer (Formation of Hemiaminal) Step1->Step2 Step3 Elimination of OBH2 (Iminium Ion Formation) Step2->Step3 Rate Limiting Step4 Second Hydride Transfer (Reduction to Amine) Step3->Step4

Figure 2: Mechanism of Borane-mediated amide reduction. Step 3 is critical for complete conversion.

References

  • Goda, M. et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society.[2] Link

  • He, W. et al. (2015). Efficient synthesis of L-pipecolic acid from DL-lysine by a novel whole-cell biocatalyst. Applied Microbiology and Biotechnology. Link

  • Couturier, M. et al. (2001). Reduction of Amides with Borane-Tetrahydrofuran Complex. Organic Process Research & Development. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Reductive Amination Reactions. Link

  • Martelli, G. et al. (2021).[4] Replacing piperidine in solid phase peptide synthesis. Green Chemistry. Link

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 2-Aminomethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-Aminomethylpiperidine in Modern Drug Discovery

The 2-aminomethylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, saturated heterocyclic structure allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The chirality at the C2 position, and potentially others, introduces a crucial element of stereospecificity, where enantiomers can exhibit vastly different pharmacological profiles, from desired therapeutic effects to adverse reactions. Consequently, the development of robust and efficient asymmetric synthetic methods to access enantiomerically pure 2-aminomethylpiperidine and its derivatives is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth overview of key asymmetric strategies, complete with detailed protocols and mechanistic insights to empower the synthesis of these valuable building blocks.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of 2-aminomethylpiperidine can be broadly categorized into several key strategies, each with its own advantages and considerations. This guide will delve into the following proven methods:

  • Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

  • Catalytic Asymmetric Hydrogenation: A Powerful Tool for Stereocontrol

  • Chiral Auxiliary-Mediated Synthesis: Diastereoselective Transformations

  • Enzymatic Resolution: Harnessing Biocatalysis for Enantiomeric Purity

Synthesis from the Chiral Pool: An Efficient Route from L-Lysine

One of the most direct and cost-effective methods for synthesizing enantiopure 2-aminomethylpiperidine is to start from a readily available and inexpensive chiral precursor. L-lysine, a naturally occurring amino acid, serves as an excellent starting material for the synthesis of (S)-2-aminomethylpiperidine. A key step in this approach involves an intramolecular cyclization that proceeds in a stereoselective manner.

Workflow for Synthesis from L-Lysine

cluster_0 Synthesis of (S)-2-Aminomethylpiperidine from L-Lysine L-Lysine L-Lysine Protection Protection of Amino Groups L-Lysine->Protection Protected Lysine Protected Lysine Protection->Protected Lysine Reduction Reduction of Carboxylic Acid Protected Lysine->Reduction Hydroxy Lysine Derivative Hydroxy Lysine Derivative Reduction->Hydroxy Lysine Derivative Activation Activation of Hydroxyl Group Hydroxy Lysine Derivative->Activation Activated Derivative Activated Derivative Activation->Activated Derivative Cyclization Intramolecular Cyclization Activated Derivative->Cyclization Protected Piperidine Protected Piperidine Cyclization->Protected Piperidine Deprotection Deprotection Protected Piperidine->Deprotection S-2-AMP (S)-2-Aminomethylpiperidine Deprotection->S-2-AMP

Caption: Synthesis of (S)-2-aminomethylpiperidine from L-lysine.

Protocol: Synthesis of (S)-2-(Aminomethyl)piperidine Dihydrochloride from (S)-L-Lysine

This protocol is adapted from a reported efficient synthesis.

Step 1: Perbenzylation of (S)-L-Lysine

  • To a solution of (S)-L-lysine monohydrochloride (1.0 eq) in ethanol, add potassium carbonate (4.0 eq).

  • Add benzyl bromide (4.0 eq) and heat the mixture to reflux for 48 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the perbenzylated lysine derivative.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the perbenzylated lysine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the corresponding amino alcohol.

Step 3: Mesylation and In Situ Cyclization

  • Dissolve the amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • The reaction proceeds via the in situ formation of an aziridinium intermediate, which undergoes intramolecular ring opening to form the piperidine ring.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected 2-(aminomethyl)piperidine derivative.

Step 4: Deprotection

  • Dissolve the protected piperidine derivative in methanol and add a catalytic amount of Pd/C (10 mol%).

  • Subject the mixture to hydrogenation (H₂, balloon pressure) at room temperature for 24 hours.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the dihydrochloride salt.

  • Collect the solid by filtration to obtain (S)-2-(aminomethyl)piperidine dihydrochloride.

Catalytic Asymmetric Hydrogenation: A Versatile and Efficient Approach

Catalytic asymmetric hydrogenation is a powerful technique for the stereoselective synthesis of chiral piperidines from prochiral pyridinium salts.[1][2][3][4][5] This method offers high enantioselectivities and is amenable to a wide range of substrates. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol. Iridium-based catalysts with chiral phosphine ligands, such as SegPhos, have proven to be highly effective.[1]

Workflow for Asymmetric Hydrogenation

cluster_1 Catalytic Asymmetric Hydrogenation Pyridine Substituted Pyridine N-Activation N-Activation (e.g., Benzylation) Pyridine->N-Activation Pyridinium Salt Pyridinium Salt N-Activation->Pyridinium Salt Hydrogenation Asymmetric Hydrogenation (Ir/Chiral Ligand, H₂) Pyridinium Salt->Hydrogenation Chiral Piperidine Enantioenriched Piperidine Derivative Hydrogenation->Chiral Piperidine Deprotection Deprotection Chiral Piperidine->Deprotection Final Product Chiral 2-Aminomethylpiperidine Deprotection->Final Product

Caption: General workflow for asymmetric hydrogenation of pyridines.

Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

This protocol is a representative example based on established methodologies.[1][3]

Step 1: Synthesis of the N-Benzylpyridinium Salt

  • Dissolve the 2-substituted pyridine (e.g., 2-cyano- or 2-(protected aminomethyl)pyridine) (1.0 eq) in acetonitrile.

  • Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature, and collect the precipitated pyridinium salt by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the pyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and the chiral ligand (e.g., (R)-SegPhos) (1.1 mol%).

  • Add degassed solvent (e.g., dichloromethane or methanol).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with H₂ (e.g., 50 atm) and stir the reaction at a specified temperature (e.g., 30 °C) for 24-48 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the enantioenriched N-benzylpiperidine derivative.

Step 3: Deprotection

  • Dissolve the N-benzylpiperidine derivative in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., Pd(OH)₂/C) and subject the mixture to hydrogenation (H₂, atmospheric or elevated pressure) until the debenzylation is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate to yield the desired chiral piperidine.

Table of Representative Data for Asymmetric Hydrogenation
SubstrateCatalyst/LigandSolventPressure (atm)Temp (°C)ee (%)Yield (%)Reference
N-Benzyl-2-phenyl-3-phthalimidopyridinium bromide[Ir(COD)Cl]₂ / (R)-SegPhosDCM5030>9995[1]
N-Benzyl-2-methylpyridinium tetrafluoroborate[Ir(COD)Cl]₂ / (S)-MeO-BoQPhosDCM30309398[3]

Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Strategy

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry.[6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. Evans' oxazolidinone auxiliaries are widely used for various asymmetric transformations, including the synthesis of precursors to chiral piperidines.[6][]

Workflow for Chiral Auxiliary-Mediated Synthesis

cluster_2 Chiral Auxiliary-Mediated Synthesis Prochiral Substrate Prochiral Substrate Coupling Coupling Prochiral Substrate->Coupling Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Coupling Chiral Adduct Chiral Adduct Coupling->Chiral Adduct Diastereoselective Reaction Diastereoselective Transformation Chiral Adduct->Diastereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Cleavage Auxiliary Cleavage Diastereomerically Enriched Product->Cleavage Chiral Product Enantioenriched Product Cleavage->Chiral Product Recycled Auxiliary Recycled Auxiliary Cleavage->Recycled Auxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Protocol: Asymmetric Synthesis of a Piperidine Precursor using an Oxazolidinone Auxiliary

This protocol describes a hypothetical but representative sequence for creating a chiral center that could be elaborated into a 2-aminomethylpiperidine derivative.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., a derivative that will form the piperidine backbone) (1.1 eq) and stir at -78 °C for 1 hour, then warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a strong base (e.g., sodium bis(trimethylsilyl)amide) (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add the desired electrophile (e.g., an alkyl halide containing the precursor to the aminomethyl group) (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract.

  • Purify by column chromatography to isolate the diastereomerically enriched product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq).

  • Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Work up the reaction to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the reaction mixture.

  • The resulting chiral carboxylic acid can then be converted to 2-aminomethylpiperidine through standard functional group manipulations and cyclization.

Enzymatic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic kinetic resolution is a powerful method for separating enantiomers of a racemic mixture.[8] This technique relies on the stereoselectivity of enzymes, which catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer at a much faster rate than the other.[9] Lipases are commonly used for the resolution of alcohols and amines.[10][11] For the synthesis of 2-aminomethylpiperidine, the resolution of a suitable precursor like 2-piperidineethanol is a viable strategy.[8][10]

Workflow for Enzymatic Kinetic Resolution

cluster_3 Enzymatic Kinetic Resolution Racemic Substrate Racemic Precursor (e.g., (±)-2-Piperidineethanol) Resolution Enantioselective Acylation Racemic Substrate->Resolution Enzyme Enzyme (e.g., Lipase) + Acylating Agent Enzyme->Resolution Separation Separation Resolution->Separation A Acylated Enantiomer Separation->A B Unreacted Enantiomer Separation->B Hydrolysis Hydrolysis A->Hydrolysis Enantiomer 2 Enantiomer 2 B->Enantiomer 2 Enantiomer 1 Enantiomer 1 Hydrolysis->Enantiomer 1

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Protocol: Lipase-Catalyzed Resolution of (±)-N-Boc-2-piperidineethanol

This protocol is based on established methods for the enzymatic resolution of similar substrates.[10]

Step 1: N-Protection of (±)-2-Piperidineethanol

  • Dissolve (±)-2-piperidineethanol (1.0 eq) in a suitable solvent (e.g., DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

  • Stir at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain (±)-N-Boc-2-piperidineethanol.

Step 2: Enzymatic Kinetic Resolution

  • To a solution of (±)-N-Boc-2-piperidineethanol (1.0 eq) in an organic solvent (e.g., toluene or THF), add an acylating agent (e.g., vinyl acetate, 2.0 eq).

  • Add the lipase (e.g., Candida antarctica lipase B, CAL-B) (typically 10-50% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

  • Filter off the enzyme and concentrate the filtrate.

  • Separate the acylated product from the unreacted alcohol by column chromatography.

Step 3: Deprotection and Elaboration

  • The separated enantiomers (the acylated ester and the unreacted alcohol) can then be deprotected and further functionalized to yield the respective enantiomers of 2-aminomethylpiperidine. For the acylated enantiomer, hydrolysis of the ester is required to liberate the alcohol before proceeding.

Table of Representative Data for Enzymatic Resolution
SubstrateEnzymeAcylating AgentSolventee (%) (Product)ee (%) (Substrate)Reference
(±)-N-Benzyl-2-piperidineethanolPorcine Pancreas Lipase (PPL)Vinyl AcetateDiisopropyl ether>99>99[10]
(±)-N-Boc-2-aryl-4-methylenepiperidinen-BuLi / (-)-sparteine (chemo-enzymatic)-->98>98[12]

Conclusion

The asymmetric synthesis of 2-aminomethylpiperidine is a critical endeavor in the field of medicinal chemistry. This guide has detailed four robust strategies: synthesis from the chiral pool, catalytic asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolution. Each method offers a unique set of advantages, and the optimal choice will depend on factors such as substrate availability, desired scale, and the specific stereochemical requirements of the target molecule. The provided protocols and workflows serve as a practical starting point for researchers to develop and optimize their synthetic routes to these valuable chiral building blocks, ultimately accelerating the drug discovery process.

References

  • Reddy, K. L. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ElectronicsAndBooks.
  • Ramapanicker, R. et al. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.
  • Holsworth, D. et al. A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates.
  • Wang, Z. et al.
  • Zheng, L.-S. et al. Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. PubMed.
  • Oganesyan, G. A. et al.
  • Balskus, E. P., & Jacobsen, E. N. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Yadav, N. et al. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing).
  • Song, G. et al. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Chiral auxiliary. Wikipedia.
  • Asymmetric hydrogen
  • Bergens Research Group: Asymmetric Hydrogen
  • Coldham, I. et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Legault, C. Y., & Charette, A. B.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI.
  • Yadav, N. et al.
  • O'Hagan, D. Recent advances in the synthesis of piperidones and piperidines.
  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • Cardona, F. et al. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH.
  • Cardona, F. et al. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Borowiecki, P. et al.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Racemization in [(2S)-Piperidin-2-yl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of [(2S)-piperidin-2-yl]methanamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the critical challenge of racemization. Our goal is to equip you with the knowledge to maintain the stereochemical integrity of your target compound, a crucial factor for its pharmacological activity.

Understanding the Challenge: The Specter of Racemization

The synthesis of enantiomerically pure [(2S)-piperidin-2-yl]methanamine is a common hurdle in medicinal chemistry and drug development. The acidic proton at the chiral center (C2) of the piperidine ring is susceptible to abstraction under various reaction conditions, leading to a loss of stereochemical purity through the formation of a planar enamine or related achiral intermediate. This guide will walk you through the common pitfalls and provide robust strategies to ensure you obtain your desired (S)-enantiomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of [(2S)-piperidin-2-yl]methanamine?

A1: Racemization in the synthesis of 2-substituted piperidines, including [(2S)-piperidin-2-yl]methanamine, can be triggered by several factors:

  • Harsh Reaction Conditions: Exposure to strong acids or bases, as well as elevated temperatures, can facilitate the abstraction of the alpha-proton at the C2 position, leading to the formation of an achiral enamine intermediate and subsequent loss of stereochemical information.

  • Inappropriate Reagents: Certain reagents, particularly some deprotection agents or coupling reagents used in multi-step syntheses, can create a sufficiently basic or acidic environment to induce racemization. For instance, prolonged exposure to strong bases during the removal of certain protecting groups can be problematic.

  • Prolonged Reaction Times: Even under seemingly mild conditions, extended reaction times can increase the likelihood of racemization, especially if a catalytic amount of a base or acid is present.

  • Oxidation-Reduction Reactions: Some synthetic routes that involve oxidation of the piperidine ring followed by reduction can lead to racemization if the reduction step is not stereoselective.

Q2: Which synthetic strategies are most effective for minimizing racemization?

A2: Several powerful strategies can be employed to synthesize [(2S)-piperidin-2-yl]methanamine with high enantiopurity:

  • Asymmetric Hydrogenation: This is a highly effective method that involves the hydrogenation of a prochiral precursor, such as a substituted pyridine, using a chiral catalyst.[1][2][3] Catalytic systems based on iridium, rhodium, and palladium with chiral ligands have shown excellent results in producing highly enantioenriched piperidine derivatives.[1][2][3][4]

  • Chiral Auxiliary-Mediated Synthesis: This classical yet reliable approach involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of subsequent reactions.[5][6] The auxiliary is then removed in a later step. Carbohydrate-derived auxiliaries have been successfully used for this purpose.[5][6]

  • Synthesis from the Chiral Pool: Utilizing readily available enantiopure starting materials, such as amino acids, is an excellent way to introduce chirality into the target molecule. For instance, (S)-lysine can be a suitable precursor for the synthesis of [(2S)-piperidin-2-yl]methanamine.

  • Enzymatic Resolution: Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective means of separating a racemic mixture of [(2S)-piperidin-2-yl]methanamine or a suitable precursor.[7][8][9][10] Lipases are commonly employed for this purpose.[8]

Q3: How can I accurately determine the enantiomeric purity of my [(2S)-piperidin-2-yl]methanamine sample?

A3: Accurate determination of enantiomeric excess (ee) is crucial. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. It involves using a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation.

  • Chiral Gas Chromatography (GC): For volatile derivatives of [(2S)-piperidin-2-yl]methanamine, chiral GC can be an effective analytical technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification by NMR.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis of [(2S)-piperidin-2-yl]methanamine.

Guide 1: Asymmetric Hydrogenation

Problem: Low enantiomeric excess (ee) in the hydrogenation product.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Poisoning Ensure all reagents and solvents are of high purity and free from catalyst poisons such as sulfur compounds, strong coordinating species, or water.Catalyst poisons can bind to the active sites of the metal catalyst, inhibiting its activity and selectivity.
Incorrect Ligand Choice Screen a variety of chiral ligands for the chosen metal catalyst.The stereochemical outcome of the hydrogenation is highly dependent on the structure of the chiral ligand.
Sub-optimal Reaction Conditions Optimize reaction parameters such as hydrogen pressure, temperature, and solvent.These parameters can significantly influence the rate and selectivity of the hydrogenation reaction. Lower temperatures often lead to higher enantioselectivity.
Substrate Purity Ensure the purity of the starting material (e.g., substituted pyridine).Impurities in the substrate can interfere with the catalytic cycle and reduce enantioselectivity.

Experimental Protocol: Representative Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., a chiral phosphine ligand) in a degassed solvent (e.g., methanol).

  • Reaction Setup: In a high-pressure reactor, dissolve the substrate in the same degassed solvent.

  • Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction at the set temperature for the specified time.

  • Work-up and Analysis: After the reaction is complete, carefully vent the reactor. Remove the solvent under reduced pressure. Purify the product by chromatography and determine the enantiomeric excess by chiral HPLC.

Workflow for Optimizing Asymmetric Hydrogenation

G start Chiral Auxiliary Removal racemization Racemization Observed? start->racemization incomplete Incomplete Cleavage? racemization->incomplete No harsh_conditions Use Milder Conditions (e.g., weaker acid/base, lower temp) racemization->harsh_conditions Yes increase_time Increase Reaction Time/Temperature incomplete->increase_time Yes stronger_reagent Use a Stronger Cleavage Reagent incomplete->stronger_reagent Yes new_auxiliary Consider a more labile auxiliary harsh_conditions->new_auxiliary increase_time->racemization stronger_reagent->racemization

Sources

Stability issues of [(2S)-piperidin-2-yl]methanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [(2S)-piperidin-2-yl]methanamine

A Guide to Understanding and Preventing Stability Issues in Solution

Welcome to the technical support guide for [(2S)-piperidin-2-yl]methanamine. As Senior Application Scientists, we understand that unexpected sample instability can compromise experimental timelines and results. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable troubleshooting strategies to ensure the integrity of your experiments. We will explore the causal factors behind common stability issues and provide validated protocols to mitigate them.

Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common initial questions regarding the proper handling and storage of [(2S)-piperidin-2-yl]methanamine and its solutions.

Q1: What are the ideal storage conditions for neat [(2S)-piperidin-2-yl]methanamine?

A1: Proper storage from the moment of receipt is critical. [(2S)-piperidin-2-yl]methanamine, also known as 2-aminomethylpiperidine, is susceptible to several environmental factors.[1]

  • Temperature: The compound should be stored in a cool, dry place.[2] A refrigerated temperature between 2-8°C is generally recommended for the neat compound to minimize the rate of potential degradation reactions.[2][3] High temperatures can accelerate unwanted chemical reactions, including oxidation.[2]

  • Atmosphere: The dual amine functionalities make this molecule susceptible to oxidation and reaction with atmospheric carbon dioxide. Upon receipt, it is best practice to blanket the container with an inert gas like argon or nitrogen before sealing tightly.

  • Light: Some piperidine compounds are photosensitive.[2] To prevent light-induced degradation, always store the material in an opaque or amber-colored vial in a dark location.[2]

  • Moisture: Humidity can introduce moisture, which may lead to hydrolysis or other reactions.[2] Ensure the container is sealed tightly and stored in a desiccated environment if possible.

Q2: How should I prepare stock solutions to maximize initial stability?

A2: The preparation of stock solutions is a critical step where instability is often introduced.

  • Solvent Choice: Use high-purity, anhydrous solvents when preparing solutions for organic chemistry applications. For aqueous solutions, use freshly prepared buffers made with high-purity water (e.g., Milli-Q or equivalent).

  • Degassing: Oxygen dissolved in aqueous buffers is a primary culprit for oxidative degradation. Before adding the compound, thoroughly degas all aqueous solvents by sparging with nitrogen or argon for 15-20 minutes or by using a vacuum/sonication cycle.

  • pH Control: The stability of amines is often pH-dependent. Prepare a pH-controlled buffer as your solvent. Avoid unbuffered water, as the dissolution of CO2 from the air can lower the pH and potentially lead to salt formation or other reactions.[4]

  • Container: Use clean, amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants.

Q3: Is there a difference in stability between the [(2S)-piperidin-2-yl]methanamine free base and its dihydrochloride salt?

A3: Yes, the salt form typically exhibits enhanced stability as a solid. The protonation of the amine groups in the dihydrochloride salt[5] makes them less nucleophilic and less susceptible to oxidation. However, in solution, the stability will be highly dependent on the pH. When the salt is dissolved in a neutral or basic buffer, it will deprotonate to form the free base, at which point its stability profile will become similar to that of starting with the free base itself. The primary advantage of the salt is its ease of handling as a solid and its potentially longer shelf-life in solid form.

Q4: What are the primary chemical pathways that cause degradation of this compound in solution?

A4: The structure of [(2S)-piperidin-2-yl]methanamine contains two primary amine groups and a secondary amine within the piperidine ring, making it susceptible to several degradation pathways:

  • Oxidation: The nitrogen atoms, particularly the one in the piperidine ring, can be oxidized, potentially forming N-oxides, as is seen in other piperidine-containing APIs like fentanyl.[6] This process is often accelerated by heat, light, and the presence of trace metal ions.[2]

  • Reaction with Aldehydes/Ketones: Amines can react with trace aldehyde or ketone impurities in solvents (e.g., acetone) or from degraded excipients to form imines.

  • Acid-Base Reactions: While not strictly degradation, unintended acid exposure (e.g., from acidic vapors or CO2) can cause the formation of salts, leading to precipitation or changes in solubility.[4]

  • Thermal Degradation: At elevated temperatures, more complex degradation can occur, potentially leading to ring-opening or fragmentation, as observed in related cyclic amines.[6][7]

Troubleshooting Guide for Common In-Solution Stability Issues

This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Problem 1: I'm observing a progressive loss of my compound's concentration in an aqueous buffer over 24-48 hours.

This is a classic sign of chemical degradation. Let's diagnose the root cause.

Possible Cause A: Oxidation by Dissolved Oxygen

  • Why it Happens: The lone pair of electrons on the nitrogen atoms makes them susceptible to attack by molecular oxygen, especially in aqueous solutions. This process can be catalyzed by trace metals.

  • How to Verify: Run a control experiment where the buffer is rigorously degassed with argon or nitrogen, and the sample is prepared and stored under an inert atmosphere headspace. Compare the stability against a sample prepared under normal atmospheric conditions.

  • Solution Protocol:

    • Always use freshly degassed buffers.

    • Prepare solutions in a glovebox or on a Schlenk line if high stability is required.

    • Consider adding a small amount of a compatible antioxidant, such as EDTA (to chelate metal ions), if it does not interfere with your downstream application.

Possible Cause B: pH-Dependent Hydrolysis or Degradation

  • Why it Happens: The stability of molecules with amine functional groups can be highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze degradation pathways.[8]

  • How to Verify: Set up a small-scale stability study at three different pH values (e.g., pH 4, 7, and 9) using appropriate buffers. Monitor the concentration of the parent compound over time using an appropriate analytical method like HPLC.

  • Solution Protocol:

    • Identify the optimal pH range from your screening study.

    • Ensure your experimental buffer has sufficient capacity to maintain this pH throughout the experiment.

Problem 2: My solution, which was initially colorless, has developed a yellow or brown tint.

Possible Cause: Formation of Oxidative Degradation Products

  • Why it Happens: Oxidative degradation pathways often result in the formation of conjugated systems or polymeric byproducts which absorb light in the visible spectrum, appearing colored. This is a strong indicator that the compound is being oxidized.

  • How to Verify: Analyze the colored solution by LC-MS to look for new peaks with masses corresponding to potential oxidation products (e.g., Parent Mass + 16 Da for an N-oxide).

  • Solution Protocol:

    • Strictly follow all protocols to prevent oxidation: use degassed solvents, work under an inert atmosphere, and protect from light.[2]

    • Store solutions at a lower temperature (e.g., 2-8°C) to slow the rate of the degradation reaction.[2]

Problem 3: A white precipitate has formed in my solution upon standing.

Possible Cause A: Salt Formation with Atmospheric CO₂

  • Why it Happens: In non-buffered or weakly buffered solutions, the basic amine groups can react with carbonic acid (formed from dissolved CO₂) to create a carbonate or bicarbonate salt, which may have lower solubility than the free base. A similar effect can occur with exposure to other acidic vapors.[4]

  • How to Verify: Gently acidify a small aliquot of the solution with the precipitate. If the precipitate dissolves, it is likely an acid-base salt.

  • Solution Protocol:

    • Use well-buffered solutions at a pH where the free base is soluble and stable.

    • Prepare and store solutions under an inert atmosphere to prevent CO₂ ingress.

Possible Cause B: Temperature-Dependent Crystallization

  • Why it Happens: The solubility of the compound may be significantly lower at reduced temperatures. If a concentrated solution is prepared at room temperature and then stored in a refrigerator, the compound may crystallize out.[2]

  • How to Verify: Warm the solution back to room temperature. If the precipitate redissolves, it is due to temperature-dependent solubility.

  • Solution Protocol:

    • Determine the solubility limit at your desired storage temperature.

    • Store solutions at a concentration known to be soluble at that temperature. Avoid freezing solutions unless a cryoprotectant is used and the freeze/thaw stability has been confirmed.

Visual Diagrams and Workflows

Diagram 1: Key Factors Influencing Stability

This diagram illustrates the primary external factors that can negatively impact the stability of [(2S)-piperidin-2-yl]methanamine in solution.

StabilityFactors cluster_compound [(2S)-piperidin-2-yl]methanamine in Solution cluster_factors Stress Factors cluster_degradation Degradation Pathways Compound Parent Compound Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Precipitation Precipitation Compound->Precipitation Color_Change Color Change Compound->Color_Change Temp High Temperature Temp->Oxidation Oxygen Oxygen / Air Oxygen->Oxidation Light UV / Light Light->Oxidation pH Incorrect pH pH->Hydrolysis Contaminants Contaminants (Metals, Acids) Contaminants->Oxidation Contaminants->Precipitation

Caption: Key factors leading to the degradation of the compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose the cause of observed instability.

TroubleshootingWorkflow Start Instability Observed (e.g., Peak Loss, Color) Check_Precipitate Is there a precipitate? Start->Check_Precipitate Check_Color Is there a color change? Check_Precipitate->Check_Color No Warm_Sample Warm sample to RT. Does it redissolve? Check_Precipitate->Warm_Sample Yes Oxidation_Suspected Suspect Oxidation Check_Color->Oxidation_Suspected Yes Run_Degassed_Control Run control experiment with degassed buffer under inert gas. Check_Color->Run_Degassed_Control No Test_pH Test with acid. Does it redissolve? Warm_Sample->Test_pH No Temp_Solubility Root Cause: Temperature-Dependent Solubility Warm_Sample->Temp_Solubility Yes Test_pH->Check_Color No Salt_Formation Root Cause: Salt Formation (e.g., from CO₂) Test_pH->Salt_Formation Yes Oxidation_Suspected->Run_Degassed_Control Stability_Improved Stability Improved? Run_Degassed_Control->Stability_Improved Oxidation_Confirmed Root Cause: Oxidation Stability_Improved->Oxidation_Confirmed Yes pH_Study Conduct pH screening (e.g., pH 4, 7, 9) Stability_Improved->pH_Study No pH_Confirmed Root Cause: pH-Dependent Degradation

Caption: A step-by-step workflow for troubleshooting instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol details the steps for preparing an aqueous stock solution with minimized risk of degradation.

  • Buffer Preparation: Prepare the desired buffer (e.g., 50 mM phosphate buffer, pH 7.4) using high-purity water.

  • Degassing: Place the buffer in an appropriate flask and sparge with high-purity nitrogen or argon gas for at least 20 minutes while stirring. This removes dissolved oxygen.

  • Weighing: Accurately weigh the required amount of [(2S)-piperidin-2-yl]methanamine (or its salt) in a clean, amber glass vial. If using the liquid free base, this should be done quickly to minimize air exposure.

  • Dissolution: Under a gentle stream of inert gas, add the degassed buffer to the vial to the desired final volume. Cap the vial immediately and vortex until the solid is fully dissolved.

  • Storage: Store the capped solution at 2-8°C in the dark. For long-term storage, flush the headspace of the vial with inert gas before final sealing.

Protocol 2: Rapid Forced Degradation Study

This protocol helps to quickly identify the compound's liabilities to pH, heat, and oxidation.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Use a neutral buffered solution.

    • Control: Use a neutral buffered solution stored at 2-8°C.

  • Incubation: Incubate the Acid, Base, and Thermal vials at an elevated temperature (e.g., 60°C). Keep the Oxidation vial at room temperature.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), remove an aliquot from each vial, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Detection: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.[6] Compare the chromatograms to identify degradation products and calculate the percentage of the parent compound remaining.

ConditionStressorTemperaturePurpose
Acid 0.1 M HCl60°CTo test for acid-catalyzed degradation.
Base 0.1 M NaOH60°CTo test for base-catalyzed degradation.
Oxidative 3% H₂O₂Room TempTo test susceptibility to oxidation.
Thermal Neutral Buffer60°CTo test for heat-induced degradation.
Control Neutral Buffer2-8°CTo serve as a baseline for stability.

References

  • BTC, (2025). What are the storage stability of Piperidine Series compounds over time? Blog - BTC.
  • Benchchem, (n.d.). Common challenges in working with piperidine-based compounds. Benchchem.
  • ChemScene, (n.d.). 22990-77-8 | Piperidin-2-ylmethanamine. ChemScene.
  • ResearchGate, (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF.
  • Ali, M. S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
  • da Silva, A. B., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
  • Chemwatch, (n.d.). 2-(Aminomethyl)piperidine Safety Data Sheet.
  • Bedell, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.
  • BLDpharm, (n.d.). 181872-10-6|[(2S)-Piperidin-2-yl]methanamine dihydrochloride. BLDpharm.
  • Chemrio, (n.d.). [(piperidin-2-yl)methyl]amine; 2-Piperidinemethanamine; 2-(AMINOMETHYL). Chemrio.
  • Valiveti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich, (n.d.). 2-(Aminomethyl)piperidine 97 22990-77-8. Sigma-Aldrich.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research.

Sources

Purification challenges for chiral aminomethylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Chiral Aminomethylpiperidines

Status: SYSTEM ONLINE Current Module: TROUBLESHOOTING & OPTIMIZATION User Level: EXPERT / R&D

Introduction: The "Privileged" Nightmare

Welcome to the Technical Support Center. You are likely here because chiral aminomethylpiperidines are chemically "privileged" scaffolds in GPCR and kinase inhibitor design, yet they remain a purification nightmare.

These molecules present a "Triad of Resistance" to standard chromatography:

  • Extreme Polarity & Basicity: The secondary piperidine amine (

    
    ) and the primary exocyclic amine create aggressive interactions with residual silanols, leading to severe peak tailing.
    
  • Chiral Recognition Difficulty: The flexible exocyclic arm often creates conformational "noise," making it difficult for chiral selectors to distinguish enantiomers.

  • Detection Invisibility: Lacking aromatic conjugation, these molecules are often UV-silent, requiring alternative detection or derivatization.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Peak Shape & Retention (The Silanol War)

Issue: My peaks look like "shark fins" (severe tailing) or are not eluting at all.

Root Cause: Aminomethylpiperidines are diamines. The exposed silanols (Si-OH) on silica-based columns (both achiral and chiral) act as cation-exchange sites. Your molecule is effectively permanently bound to the column inlet or dragging along the surface.

Troubleshooting Protocol

Q1: Are you using the correct "Silanol Shield"?

  • Standard Error: Using 0.1% TFA (Trifluoroacetic acid).[1]

    • Why it fails: Acid protonates both amines, turning your molecule into a dication (

      
       charge), which binds stronger to anionic silanols via ion-exchange mechanisms.
      
  • Correct Protocol: You must suppress silanol ionization or compete for the sites.

    • For HPLC: Use 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in the mobile phase. High pH is your friend (up to pH 10 on hybrid silica columns like Waters XBridge).

    • For SFC: Use 0.2% Isopropylamine (IPA-amine) or 0.5% Dimethylethylamine (DMEA) in the co-solvent. IPA-amine is superior for primary amines as it mimics the analyte's structure, effectively out-competing it for active sites.

Q2: Have you tried "Basicity Overload"? If 0.1% modifier fails, increase to 0.5% . For aminomethylpiperidines, the primary amine is a strong hydrogen bond donor. You need to saturate the column surface with a competing base.

Visualizing the Mechanism:

SilanolSuppression Silanol Active Silanol (Si-OH) Result_Bad Broad/Tailing Peak (Analyte Stuck) Silanol->Result_Bad Strong Ionic Bond Analyte Aminomethylpiperidine (+) Analyte->Silanol Attraction Result_Good Sharp Peak (Analyte Elutes) Analyte->Result_Good Elutes Freely Additive Amine Modifier (DEA/IPA) Additive->Silanol Competes/Blocks Additive->Result_Good Surface Saturation

Caption: Mechanism of silanol suppression. The amine modifier (Green) must out-compete the analyte (Blue) for the active silanol sites (Red) to prevent tailing.

Module 2: Chiral Method Development

Issue: I see no separation (single peak) on standard AD/OD columns.

Root Cause: The "flexible arm" of the aminomethyl group allows the molecule to rotate freely, preventing the "three-point interaction" required for chiral recognition. Standard coated phases (AD/OD) restrict you to alcohol/alkane mixes, which may not induce the correct conformation.

Troubleshooting Protocol

Q1: Have you switched to Immobilized Phases? You must use immobilized polysaccharide columns (e.g., Chiralpak IA, IC, IG, IH ).

  • Why: These allow the use of "forbidden" solvents like Dichloromethane (DCM), THF, and MtBE.

  • The Trick: DCM induces a different conformation in piperidines compared to alcohols. A 50:50 mixture of Hexane:DCM (plus 0.1% DEA) often resolves piperidines that fail in Hexane:IPA.

Q2: Are you using the "Chlorinated" Selectors?

  • Recommendation: Chiralpak IG or IC .[2]

  • Data Support: Recent studies indicate that chlorinated amylose/cellulose backbones (IG/IC) show superior selectivity for basic amines compared to the traditional amylose-tris(3,5-dimethylphenylcarbamate) (AD/IA) [1].

Experimental Workflow: The "Fail-Fast" Screen

StepModeColumn SetMobile Phase AMobile Phase BModifier
1 SFCIG, IC, IA, ODCO2Methanol0.2% Isopropylamine
2 SFCIG, IC, IA, ODCO22-Propanol 0.2% Isopropylamine
3 HPLC (Normal)IG, IC, IAHexaneDCM/EtOH (1:1) 0.1% DEA
4 HPLC (Polar)IG, ICAcetonitrileMethanol0.1% DEA

Note: Step 3 is only possible on immobilized columns.

Module 3: Solubility & Detection (The Invisible Solid)

Issue: My sample crashes out in the SFC injector, or I can't see it on the UV trace.

Root Cause:

  • Solubility Cliff: Aminomethylpiperidines are often isolated as HCl salts. HCl salts are insoluble in supercritical CO2 and non-polar solvents (Hexane).

  • UV Silence: The piperidine ring has no chromophore. The benzyl group (if present) is weak.

Troubleshooting Protocol

Q1: How do I inject the salt form?

  • Do NOT inject HCl salts directly into SFC or Normal Phase systems. They will precipitate and block the capillary.

  • The "Free-Basing" Workaround:

    • Dissolve the salt in minimal Methanol.

    • Add 1.5 equivalents of TEA or DEA to the sample vial.

    • Critical Step: Filter the sample.[1][3] The amine additive liberates the free base (soluble) and precipitates TEA-HCl (insoluble salts). Inject the filtrate.[3]

Q2: How do I detect it without a Mass Spec? If you lack MS detection, you must use Derivatization or CAD/ELSD .

  • Boc-Protection Strategy: React the crude amine with

    
     (di-tert-butyl dicarbonate) before purification.
    
    • Benefit 1: Adds UV absorbance (carbonyl at 210-220 nm).

    • Benefit 2: Removes the H-bond donor capability of the primary amine, drastically improving peak shape and solubility.

    • Benefit 3: The Boc group adds bulk, often improving chiral discrimination.

    • Removal: Easy acid deprotection after purification.

Decision Matrix: Sample Handling

SampleHandling Start Crude Aminomethylpiperidine IsSalt Is it a Salt (HCl/TFA)? Start->IsSalt YesSalt Yes IsSalt->YesSalt NoSalt No (Free Base) IsSalt->NoSalt FreeBaseStep Add 1.5 eq TEA in MeOH Filter Precipitate YesSalt->FreeBaseStep UVCheck Does it have UV? NoSalt->UVCheck FreeBaseStep->UVCheck YesUV Yes UVCheck->YesUV NoUV No UVCheck->NoUV DirectInj Inject: SFC/HPLC (High pH Modifier) YesUV->DirectInj Derivatize Derivatize (Boc/Cbz) or use CAD/ELSD NoUV->Derivatize Derivatize->DirectInj

Caption: Workflow for handling solubility and detection limits. Prioritize free-basing salts and derivatizing UV-silent compounds.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. (Highlights the superiority of chlorinated selectors for basic amines).

  • Folprechtová, et al. (2024). Comparison of sub/supercritical fluid chromatography and normal phase HPLC for enantioseparation of biologically active compounds. Journal of Chromatography Open. (Validates the use of isopropylamine in SFC for basics).

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Protocols for handling non-chromophoric amines).

  • BenchChem Technical Support. Purification of Chiral Piperidine Derivatives. (General troubleshooting for piperidine scaffolds).

Sources

Optimization of reaction conditions for N-alkylation of [(2S)-piperidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of [(2S)-piperidin-2-yl]methanamine

Welcome to the technical support center for the N-alkylation of [(2S)-piperidin-2-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. As a bifunctional molecule with two distinct nitrogen nucleophiles and significant steric hindrance, its selective alkylation requires careful consideration of reaction conditions. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your synthetic strategy.

Section 1: Core Concepts & Initial Considerations

The primary challenge in the N-alkylation of [(2S)-piperidin-2-yl]methanamine lies in achieving regioselectivity. The molecule contains a primary amine (-CH₂NH₂) and a secondary amine (the piperidine ring nitrogen), both of which are nucleophilic.

cluster_0 [(2S)-piperidin-2-yl]methanamine cluster_1 Potential Alkylation Sites start N1 Primary Amine (Less Hindered, More Nucleophilic) start->N1 Site 1 N2 Secondary Amine (More Hindered) start->N2 Site 2

Caption: Regioselectivity challenge in [(2S)-piperidin-2-yl]methanamine.

FAQ: Which nitrogen is more reactive?

The exocyclic primary amine is generally the more reactive site for several reasons. It is less sterically hindered than the endocyclic secondary amine, making it more accessible to electrophiles.[1] However, the product of this initial alkylation is a secondary amine, which can undergo a second alkylation. The piperidine nitrogen, while more sterically hindered, readily alkylates to form a tertiary amine. This tertiary amine is often more nucleophilic than the starting secondary amine, creating a high risk of over-alkylation to form a quaternary ammonium salt, a common side reaction.[2][3][4]

FAQ: What are the primary methods for N-alkylation of this substrate?

There are two main strategies, each with distinct advantages and disadvantages:

  • Direct Alkylation (Sₙ2 Reaction): This involves reacting the amine with an alkyl halide (or sulfonate) in the presence of a base. It is a straightforward method but is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products at the primary amine, alkylation at the piperidine nitrogen, and over-alkylation.[4][5]

  • Reductive Amination: This is a highly versatile and controlled one-pot method.[6] It involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[7][8] This method inherently prevents over-alkylation, making it superior for achieving selective mono-alkylation.[3]

Section 2: Troubleshooting Guide for Direct Alkylation

Direct alkylation can be effective if carefully controlled. Below are common issues and their solutions.

Question: My reaction is very slow or shows no conversion. What should I do?

A stalled reaction is often due to insufficient reactivity of the starting materials or suboptimal conditions.

Troubleshooting Steps:

  • Increase Temperature: Many N-alkylation reactions require heating to overcome the activation energy, especially with hindered substrates.[9][10] Gradually increase the temperature (e.g., from room temperature to 50-80 °C) while monitoring for product formation and decomposition.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the amine nucleophile, increasing its reactivity.[9][11] Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.[11]

  • Leaving Group Reactivity: The reactivity of the alkyl halide is critical. The general trend is R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may be too slow. Consider converting it to the corresponding bromide or iodide, or add a catalytic amount of sodium or potassium iodide (KI) to the reaction mixture (Finkelstein reaction) to generate the more reactive alkyl iodide in situ.[12][13]

  • Base Strength: The base must be strong enough to neutralize the acid (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate and deactivate the starting amine.[10] If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base.

start Low/No Conversion q1 Check Leaving Group (R-X) start->q1 q2 Increase Temperature? q1->q2 Good (I, Br) a1 Use R-I or R-Br, or add catalytic KI q1->a1 Poor (Cl) q3 Change Solvent? q2->q3 No a2 Heat to 50-80 °C q2->a2 Yes q4 Base Strength Sufficient? q3->q4 No a3 Switch to Polar Aprotic (DMF, MeCN, DMSO) q3->a3 Yes a4 Use stronger base (K₂CO₃, DIPEA) q4->a4 Yes end_node Reaction Proceeds q4->end_node No a1->q2 a2->q3 a3->q4 a4->end_node

Caption: Troubleshooting workflow for low conversion in direct alkylation.

Question: I'm seeing multiple products on my TLC/LC-MS, primarily over-alkylation. How can I improve selectivity for mono-alkylation?

This is the most common problem with direct alkylation of amines.[3] The mono-alkylated product is often more nucleophilic than the starting amine, leading to a "runaway train" of further alkylation.[3]

Strategies to Promote Mono-alkylation:

StrategyRationaleKey Considerations
Use Excess Amine A large excess of the starting amine (3-5 equivalents) ensures the alkyl halide is more likely to react with the unalkylated starting material.Requires a straightforward method to remove the excess starting material during workup (e.g., acid wash).
Slow Addition of Alkyl Halide Adding the alkyl halide dropwise via a syringe pump over several hours keeps its concentration low, favoring reaction with the more abundant starting amine.[14]Can significantly increase reaction time.
Choose a Bulky, Non-Nucleophilic Base Bases like Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine can neutralize the acid byproduct without competing as a nucleophile.[14] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective.[14][15][16]Ensure the base is soluble enough in the chosen solvent.
Lower the Temperature Running the reaction at 0 °C or even lower can sometimes temper the reactivity of the mono-alkylated product, improving selectivity.Will likely require longer reaction times.

Section 3: Troubleshooting Guide for Reductive Amination

Reductive amination is the preferred method for controlled mono-alkylation. However, it also has potential pitfalls.

Question: My reaction is incomplete, and I see both starting amine and aldehyde/ketone remaining. What's the issue?

This typically points to a problem with the first step: imine/iminium ion formation.

Troubleshooting Steps:

  • pH Control: Imine formation is acid-catalyzed but requires the amine to be in its free-base form to act as a nucleophile. The optimal pH is typically weakly acidic (pH 4-6). Adding a small amount of acetic acid (1.1 eq) can facilitate imine formation.[13]

  • Water Removal: The formation of an imine from an amine and a carbonyl compound releases one molecule of water. This is a reversible reaction. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine product.[6]

  • Pre-Stirring: Allow the amine and the carbonyl compound to stir together for 1-2 hours before adding the reducing agent.[6][13] This gives the imine intermediate time to form. You can monitor its formation by TLC or LC-MS.

Question: My starting materials are consumed, but I'm not getting my desired product. Instead, I see byproducts.

This suggests an issue with the reduction step or side reactions.

Troubleshooting Steps:

  • Choice of Reducing Agent: This is the most critical parameter.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[6][17] It is a mild and selective reducing agent that will reduce the iminium ion much faster than it reduces the starting aldehyde or ketone, allowing for a one-pot procedure.[7]

    • Sodium Cyanoborohydride (NaBH₃CN): Also very effective and selective for imines, but it is highly toxic and requires careful handling.[7]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone directly, leading to alcohol byproducts.[6] It is generally used in a two-step process where the imine is formed first, and any excess carbonyl is removed before adding NaBH₄.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[6][13] Methanol can be used with NaBH₄ but may react with the carbonyl compound to form acetals.[6]

Section 4: The Definitive Solution: Protecting Group Strategy

For achieving the cleanest and most predictable outcome, especially for the selective N-alkylation of the primary amine, a protecting group strategy is highly recommended. The workflow involves protecting the more reactive piperidine nitrogen, alkylating the primary amine, and then deprotecting.

start Starting Material protect Step 1: Protect Piperidine-N (e.g., with Boc₂O) start->protect alkylate Step 2: Alkylate Primary-N (Reductive Amination) protect->alkylate deprotect Step 3: Deprotect (e.g., with TFA/HCl) alkylate->deprotect product Final Mono-alkylated Product deprotect->product

Caption: Workflow for selective alkylation using a protecting group.

FAQ: Which protecting group should I use for the piperidine nitrogen?

The tert-butyloxycarbonyl (Boc) group is an excellent choice.

  • Protection: The piperidine nitrogen can be easily protected by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N) or in a biphasic system with NaOH.

  • Stability: The Boc group is stable to the conditions of reductive amination and most direct alkylation conditions.

  • Deprotection: It is easily removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane or methanol.

Section 5: Experimental Protocols

Protocol 1: Selective Mono-Alkylation of the Primary Amine via Reductive Amination (with Boc Protection)

This protocol describes the selective N-benzylation of the primary amine as an example.

Step A: Boc Protection of the Piperidine Nitrogen

  • Materials: [(2S)-piperidin-2-yl]methanamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve [(2S)-piperidin-2-yl]methanamine in DCM (~0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Boc-protected intermediate is often pure enough for the next step.

Step B: Reductive Amination

  • Materials: Boc-protected amine from Step A (1.0 eq), Benzaldehyde (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in anhydrous DCM (~0.1 M) under an inert atmosphere (e.g., Nitrogen).[17]

    • Add benzaldehyde and stir the mixture at room temperature for 1 hour.[17]

    • Add NaBH(OAc)₃ portion-wise over 15 minutes, controlling any effervescence.[17]

    • Continue stirring at room temperature for 12-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[17]

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Step C: Boc Deprotection

  • Materials: Purified product from Step B, 4M HCl in Dioxane (or 20% TFA in DCM).

  • Procedure:

    • Dissolve the Boc-protected product in a minimal amount of DCM (if using TFA) or methanol (if using HCl/Dioxane).

    • Add an excess of the acidic solution (e.g., 10 equivalents of 4M HCl in Dioxane).

    • Stir at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC/LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product will be obtained as its hydrochloride or trifluoroacetate salt.

    • To obtain the free base, dissolve the salt in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent like DCM or ethyl acetate.

References

  • BenchChem. (2025).
  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing.
  • BenchChem. (2025).
  • Sciencemadness.org. (2022).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2017).
  • ACS Green Chemistry Institute.
  • Wikipedia.
  • Books. 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2017).
  • ECHEMI. N - alkylation of piperidine with substituted benzyl chloride.
  • Reddit. (2021).
  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure.
  • PMC. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • PMC. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Master Organic Chemistry. (2017).
  • Wikipedia.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • RSC Medicinal Chemistry. (2025). RESEARCH ARTICLE.
  • BenchChem. (2025).
  • FABAD Journal of Pharmaceutical Sciences.

Sources

Managing hygroscopic nature of [(2S)-piperidin-2-yl]methanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Hub for researchers handling [(2S)-piperidin-2-yl]methanamine salts (also known as (S)-2-(Aminomethyl)piperidine).

These diamine building blocks are critical in medicinal chemistry but notoriously difficult to handle due to the hygroscopic nature of their common salt forms (particularly dihydrochlorides). This guide synthesizes field-proven handling protocols with rigorous physicochemical characterization techniques.

Status: Operational Scope: Hygroscopicity Management, Solid-State Handling, and Recovery Audience: Medicinal Chemists, Process Chemists, Formulation Scientists

Module 1: Diagnostic & Troubleshooting

User Query: "My material has turned into a sticky gum or a hard cake. Is it degraded?"

Technical Insight: [(2S)-piperidin-2-yl]methanamine salts (especially 2HCl) are deliquescent . They do not just adsorb water; they dissolve in the moisture adsorbed from the atmosphere, lowering the glass transition temperature (


) of the solid, leading to a "gumming" phase transition. This is often reversible (physical change) rather than chemical degradation (hydrolysis), provided the compound is stored under inert gas.
Quick Diagnostic Table
ObservationProbable CauseImmediate Action
Free-flowing powder Dry / AnhydrousKeep sealed. Use immediately.
Clumping / Caking Surface adsorption (

water)
Dry in vacuum oven (

).
Liquefaction (Gum) Deliquescence (

water)
Re-dissolve in MeOH, concentrate, and recrystallize/dry.
Yellow Discoloration Oxidation (likely N-oxide formation)Check LC-MS. If pure, recrystallize. If degraded, discard.
Module 2: Handling & Weighing Protocols

User Query: "How do I weigh this accurately without the mass drifting upwards on the balance?"

Protocol: The "Inert-Transfer" Weighing Method Standard weighing papers are insufficient. The high surface area of the salt accelerates moisture uptake, invalidating stoichiometric precision.

  • Preparation:

    • Equilibrate all spatulas and vials in a desiccator or glovebox if available.

    • Use an antistatic gun on the weighing vessel; static charge can disperse fine hygroscopic particles, increasing surface area exposure.

  • The "Difference" Method (Recommended):

    • Do not tare the receiving flask.

    • Weigh a capped vial containing the source salt (

      
      ).
      
    • Quickly transfer the estimated amount to the reaction vessel.

    • Immediately recap the source vial and weigh again (

      
      ).
      
    • 
      .
      
    • Why? This minimizes the time the bulk source is exposed to air.

  • Environment:

    • Relative Humidity (RH) must be

      
      . If ambient RH is high, use a glove bag  purged with 
      
      
      
      or Argon.
Module 3: Recovery & Drying (The "Reset" Button)

User Query: "I left the bottle open. How do I dry it?"

Standard Operating Procedure (SOP): Gradient Vacuum Drying Directly heating a wet amine salt can cause melting (if the solvate melting point is low) or decomposition.

  • Phase 1: Solvent Exchange (For Liquefied Samples)

    • Dissolve the gum in minimal dry Methanol or Ethanol.

    • Concentrate in vacuo to a foam. This breaks the lattice water structure.

  • Phase 2: Low-Temp Vacuum

    • Place solid in a vacuum oven at ambient temperature (

      
      )  under full vacuum (
      
      
      
      ) for 4 hours.
    • Desiccant: Place a tray of

      
       (Phosphorus Pentoxide) or KOH pellets in the oven to act as a moisture sink.
      
  • Phase 3: Thermal Drying

    • Ramp temperature to

      
       .
      
    • Hold for 12+ hours.

    • Validation: Check weight loss until constant mass is achieved (

      
      ).
      
Module 4: Advanced Characterization (DVS & TGA)

User Query: "How do I determine the Critical Relative Humidity (CRH) for my specific salt batch?"

To engineer a robust process, you must understand the water sorption isotherm. We use Dynamic Vapor Sorption (DVS) .[1][2]

Experimental Workflow: Hygroscopicity Profiling

DVS_Workflow Sample Sample Prep (5-10 mg) Equilibrate Drying Stage (0% RH, 25°C) Sample->Equilibrate Load Sorption Sorption Cycle (0% -> 90% RH) Equilibrate->Sorption dm/dt < 0.002% Desorption Desorption Cycle (90% -> 0% RH) Sorption->Desorption Max RH Analysis Hysteresis Analysis Desorption->Analysis Complete Analysis->Sorption Repeat if Hysteresis > 2%

Figure 1: DVS Workflow for determining Critical Relative Humidity (CRH) and deliquescence points.

Data Interpretation:

  • Mass Change

    
     @ 80% RH:  Non-hygroscopic.
    
  • Mass Change

    
     @ 80% RH:  Hygroscopic.
    
  • Sharp vertical uptake: Deliquescence point (CRH). Store below this RH.

Module 5: Salt Selection Strategy

User Query: "The HCl salt is too difficult to handle. Can I switch salts?"

Technical Insight: The dihydrochloride salt is often chosen for solubility, but the high lattice energy of the chloride ion often competes poorly with hydration energy. Switching to a larger, less coordinate counter-ion can reduce hygroscopicity by packing the crystal lattice more efficiently and reducing hydrogen bonding sites for water.

Recommended Alternative Anions
Salt FormHygroscopicity RiskCrystallinityNotes
Dihydrochloride High GoodStandard, but deliquescent.
L-Tartrate Low/ModerateExcellentOften forms stable hydrates (stoichiometric) rather than variable hygroscopicity.
Fumarate LowHighHigh melting point; often non-hygroscopic.
Tosylate Very LowGoodAdds significant MW; good for lipophilicity.
Salt Selection Decision Tree

Salt_Selection Start Start: [(2S)-piperidin-2-yl]methanamine Base Screen Screen Counter-ions (HCl, Tartaric, Fumaric, Tosylic) Start->Screen Crystallize Crystallization (MeOH/EtOAc or iPrOH) Screen->Crystallize Check_Cryst Is it Crystalline? Crystallize->Check_Cryst DVS_Check Run DVS Analysis Check_Cryst->DVS_Check Yes Reject Reject / Optimize Solvent Check_Cryst->Reject No (Oil/Gum) Evaluate Evaluate Mass Uptake @ 80% RH DVS_Check->Evaluate Select Select Candidate Evaluate->Select < 2% Uptake Evaluate->Reject > 5% Uptake

Figure 2: Strategic workflow for selecting a thermodynamically stable, non-hygroscopic salt form.

References
  • Dynamic Vapor Sorption (DVS) Methodology : Surface Measurement Systems. "Dynamic Vapor Sorption Overview." Surface Measurement Systems Learning Center.

  • Salt Selection in Drug Development : Kumar, L., et al. "Salt Selection in Drug Development: A Smart Approach to Pharmaceutical Development." American Pharmaceutical Review, 2010.

  • Hygroscopicity Classification : European Pharmacopoeia (Ph. Eur.) 5.11. "Characters Section in Monographs." EDQM.

  • Handling of Hygroscopic Materials : Newman, A. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals."[3] Pharmaceutics, 2022.[4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to In-Vitro Assay Validation for Novel (S)-2-Aminomethylpiperidine Compounds Targeting the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

The (S)-2-aminomethylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutics targeting a range of central nervous system disorders.[1][2] Its derivatives have shown promise as potent and selective modulators of various receptors and enzymes. This guide provides a comprehensive framework for the in-vitro validation of novel compounds derived from this scaffold, with a specific focus on the Sigma-1 receptor (σ1R). The σ1R, a chaperone protein at the endoplasmic reticulum, is a compelling therapeutic target implicated in neuroprotection, cognition, and mood regulation.[3][4]

Robust and reliable in-vitro assays are the bedrock of any successful drug discovery program.[5][6] They provide the initial data that drives structure-activity relationship (SAR) studies, lead optimization, and the decision to advance a compound to more complex preclinical models.[7][8] This guide will delve into the principles of assay validation, offer a comparative analysis of key assay formats for σ1R, provide detailed experimental protocols, and discuss data interpretation, all grounded in the principles of scientific integrity and regulatory expectations.

Chapter 1: The Foundation of Trustworthy Data: Principles of In-Vitro Assay Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9] For in-vitro assays in drug discovery, this means ensuring that the data generated are accurate, precise, and reproducible. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines that, while not always legally binding in early discovery, represent best practices for ensuring data integrity.[10][11][12][13]

The validation process can be visualized as a workflow that establishes the performance characteristics of an assay.

cluster_val Validation Parameters Dev Assay Development & Optimization PreVal Pre-Validation Assessment (Z'-factor, S/B ratio) Dev->PreVal Initial Feasibility FullVal Full Validation PreVal->FullVal Meets Initial Criteria (e.g., Z' > 0.5) FullVal->Dev Fails Criteria Routine Routine Screening FullVal->Routine Assay Validated Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Specificity Specificity & Selectivity Robustness Robustness Range Linearity & Range

Caption: Assay Validation Workflow.

Key Validation Parameters Explained:

  • Accuracy: The closeness of the measured value to the true value. This is often assessed using a reference compound with a known affinity or potency.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the standard deviation or coefficient of variation and is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Specificity and Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14] For σ1R assays, this involves ensuring the signal is not due to off-target binding or non-specific interactions. Selectivity is demonstrated by running the assay against related targets (e.g., Sigma-2 receptor) to determine the compound's preference.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation time, temperature). This provides an indication of its reliability during normal usage.

Chapter 2: Assay Selection for Sigma-1 Receptor Modulators: A Comparative Analysis

For a target like σ1R, a multi-assay approach is essential to build a comprehensive pharmacological profile. The two primary types of assays are biochemical assays, which measure the direct interaction of a compound with the target, and cell-based functional assays, which measure the biological consequence of that interaction.

Biochemical Assay: Radioligand Binding

Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a receptor.[15][16] They directly measure the displacement of a radiolabeled ligand from the receptor by the test compound.

  • Principle: A radiolabeled ligand with known high affinity and selectivity for σ1R (e.g., -pentazocine) is incubated with a source of the receptor (e.g., guinea pig brain membranes).[15][17] The amount of radioligand bound to the receptor is measured in the presence and absence of increasing concentrations of the novel compound.

  • Causality: A potent compound will displace the radioligand at low concentrations, resulting in a low IC50 value, which can then be converted to an affinity constant (Ki). This assay directly quantifies the physical interaction between the compound and the receptor.

Cell-Based Functional Assay: Calcium Mobilization

The σ1R is known to modulate intracellular calcium (Ca²⁺) signaling, in part by regulating the inositol-1,4,5-triphosphate (IP₃) receptor at the endoplasmic reticulum.[3][18] This biological function can be harnessed to develop a functional assay.

  • Principle: Cells expressing σ1R are loaded with a Ca²⁺-sensitive fluorescent dye. Upon stimulation that would normally trigger Ca²⁺ release, the effect of the test compound on the magnitude or kinetics of the fluorescent signal is measured. For instance, σ1R agonists have been shown to attenuate Ca²⁺ influx through L-type voltage-gated calcium channels.[19][20]

  • Causality: A change in the Ca²⁺ signal in the presence of the compound indicates that it is functionally modulating the σ1R pathway. This assay provides information on the compound's efficacy (agonist, antagonist, or allosteric modulator) and potency (EC50 or IC50).

Comparative Guide
Parameter Radioligand Binding Assay Calcium Mobilization Assay
Primary Output Affinity (Ki)Potency (EC50/IC50), Efficacy (Emax)
Physiological Relevance Lower (measures direct binding)Higher (measures cellular response)
Throughput HighMedium to High
Potential for Artifacts Compound quenching of radioactivity (rare)Compound autofluorescence, cytotoxicity
Information Provided How tightly a compound binds.If a compound activates or inhibits the target's function.

Chapter 3: Detailed Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility. The following are example protocols that must be optimized and validated for specific laboratory conditions.

Protocol 1: σ1R Radioligand Competition Binding Assay

This protocol is adapted from established methods for σ1R binding.[15][16]

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer to a protein concentration of ~0.4 mg/mL.[15]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound (at various concentrations) or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).[21]

    • 50 µL of -pentazocine (final concentration ~15 nM).[21]

    • 150 µL of membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[21][22]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (presoaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).[22]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Self-Validation System:

    • Controls: Include total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand like Haloperidol), and a reference compound (e.g., Haloperidol) with a known Ki.

    • Acceptance Criteria: The specific binding should be >80% of the total binding. The Ki of the reference compound should be within a 2-3 fold range of the historical average. The Z'-factor for the assay should be ≥ 0.5.

Protocol 2: FLIPR-Based Calcium Mobilization Assay

This protocol assumes the use of a cell line endogenously or recombinantly expressing σ1R and a fluorescence imaging plate reader (FLIPR).

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and grow to near confluence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add the novel (S)-2-aminomethylpiperidine compounds at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Stimulation and Reading: Place the plate in the FLIPR instrument. Initiate reading to establish a baseline fluorescence. Inject a stimulating agent (e.g., KCl to open voltage-gated calcium channels or a specific agonist if studying antagonism) and continue to record the fluorescence signal over time.[20]

  • Self-Validation System:

    • Controls: Include vehicle-only wells, a known σ1R agonist (e.g., (+)-pentazocine) as a positive control, and a known antagonist (e.g., BD1047) as a negative control.

    • Acceptance Criteria: The Z'-factor, calculated from the positive and negative control wells, should be ≥ 0.5. The EC50/IC50 of the control compounds should be consistent across runs.

Chapter 4: Data Interpretation and Case Study

The data from these assays are typically plotted as dose-response curves.

cluster_pathway Simplified Sigma-1 Receptor Signaling Ligand σ1R Ligand ((S)-2-aminomethylpiperidine derivative) Sigma1 Sigma-1 Receptor (σ1R) Ligand->Sigma1 Binds IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca²⁺ Release Modulation (from ER) IP3R->Ca_Release Controls Cell_Response Cellular Response (e.g., Neuroprotection) Ca_Release->Cell_Response Leads to

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Case Study: Hypothetical Compound "AMP-123"

Let's consider a novel compound, AMP-123, from the (S)-2-aminomethylpiperidine series.

  • Binding Assay: AMP-123 was tested in the radioligand binding assay, yielding an IC50 of 50 nM. Using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant, the Ki was calculated to be 25 nM.

  • Functional Assay: In the calcium mobilization assay, AMP-123 inhibited the KCl-induced calcium influx with an IC50 of 150 nM, suggesting it acts as a functional antagonist or inverse agonist in this pathway.

Comparative Data Table
Compound σ1R Binding Ki (nM) Functional IC50 (nM) Selectivity (σ2R Ki / σ1R Ki)
AMP-123 25150>100
AMP-124 150950>50
Haloperidol (Ref.) 4.5[21]30~10

This data suggests that AMP-123 is a potent σ1R ligand with good functional activity and high selectivity over the σ2R. The discrepancy between binding Ki and functional IC50 is common and can be due to various factors, including different assay conditions (membranes vs. whole cells) and the complexity of the cellular signaling cascade.

Conclusion

The validation of in-vitro assays is a critical, multi-faceted process that ensures the generation of high-quality, reliable data in early drug discovery.[23][24][25] For novel compounds derived from the (S)-2-aminomethylpiperidine scaffold targeting the Sigma-1 receptor, a dual approach of a biochemical binding assay and a cell-based functional assay provides a comprehensive initial pharmacological profile. By adhering to the principles of accuracy, precision, and robustness, and by employing self-validating protocols, researchers can have high confidence in their data, enabling informed decisions as they advance promising new chemical entities toward clinical development.

References

  • Assay Guidance Manual. (n.d.). National Center for Advancing Translational Sciences. Retrieved from [Link][24]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link][9]

  • FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Sittampalam, G. S., Coussens, N. P., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link][26]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link][12]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link][15]

  • Pal, A., Hajipour, A. R., Fontanilla, D., Ramachandran, S., Chu, U. B., Mavlyutov, T., & Ruoho, A. E. (2012). Identification of regions of the sigma-1 receptor ligand binding site using a novel photoprobe. Molecular pharmacology, 82(5), 923–934.
  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). When the endogenous hallucinogen N,N-dimethyltryptamine meets the sigma-1 receptor. Science signaling, 2(61), pe12.
  • Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 117(7), 857-868.
  • Kourrich, S., Su, T. P., Fujimoto, M., & Bonci, A. (2013). The sigma-1 receptor: roles in psychiatric disorders and addiction. Cold Spring Harbor perspectives in biology, 5(9), a014358.
  • Blass, B. E. (2015). Basic Principles of Drug Discovery and Development. Elsevier. Retrieved from [Link][5]

  • King, F. D. (Ed.). (2003). Drug discovery and development: a practical guide. Royal Society of Chemistry.

Sources

Efficacy Comparison of [(2S)-Piperidin-2-yl]methanamine Analogs in CNS Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of [(2S)-piperidin-2-yl]methanamine analogs, focusing on their efficacy in Central Nervous System (CNS) models. This analysis synthesizes data from medicinal chemistry literature and patent disclosures (specifically GSK’s orexin antagonist programs and recent dual-target ligand research) to assist drug development professionals in optimizing lead compounds.[1][2]

Executive Summary

The [(2S)-piperidin-2-yl]methanamine scaffold (also known as (S)-2-(aminomethyl)piperidine) represents a privileged chiral diamine motif in CNS drug discovery.[1][2] Its rigidified cyclic structure, distinct from flexible linear polyamines, allows for precise spatial orientation of pharmacophores within G-Protein Coupled Receptor (GPCR) binding pockets.[1][2]

This guide compares two distinct classes of analogs derived from this scaffold:

  • Class A (N-Aroyl/Urea Derivatives): High-affinity Orexin Receptor Antagonists used for sleep-wake regulation.[1][2]

  • Class B (N-Alkyl/Aryl Derivatives): Dual Histamine H3 / Sigma-1 Receptor Ligands exhibiting potent antinociceptive (pain-relieving) properties.[1][2]

Structural Basis of Efficacy

The efficacy of these analogs hinges on the (2S)-stereochemistry , which dictates the vector of the exocyclic amine relative to the piperidine ring nitrogen.[1][2]

  • Pharmacophore A (Orexin Antagonism): Requires acylation or urea formation at the exocyclic amine to engage the OX1/OX2 receptor hydrophobic pockets.[1][2]

  • Pharmacophore B (H3/Sigma-1 Modulation): Retains a basic nitrogen (often tertiary) at the exocyclic position or within a linker to interact with the aspartate residue in the H3 receptor orthosteric site.[1][2]

Scaffold Divergence Diagram

The following diagram illustrates how the core scaffold is decorated to achieve divergent CNS targets.

ScaffoldDivergence Core [(2S)-piperidin-2-yl]methanamine (Core Scaffold) ClassA Class A: N-Aroyl/Urea Analogs (Orexin Antagonists) Core->ClassA Acylation / Urea Formation ClassB Class B: N-Alkyl/Aryl Analogs (Dual H3/Sigma-1 Ligands) Core->ClassB Reductive Amination / Alkylation TargetA Target: OX1 / OX2 Receptors Indication: Insomnia / Sleep Disorders ClassA->TargetA Blockade of Orexin A/B Binding TargetB Target: H3R / Sigma-1 Indication: Neuropathic Pain ClassB->TargetB Modulation of Ca2+ Influx / Neurotransmission

Figure 1: Divergent synthesis pathways from the (2S)-piperidin-2-yl]methanamine core leading to distinct CNS therapeutic classes.[1][2]

Comparative Efficacy Analysis

Class A: Orexin Receptor Antagonists (Sleep/Wake Regulation)

These analogs, exemplified by early GSK research compounds (e.g., related to SB-334867 but with a piperidine core), function as dual or selective antagonists of Orexin-1 (OX1) and Orexin-2 (OX2) receptors.[1][2]

  • Mechanism: Blockade of Orexin A and B binding in the lateral hypothalamus, preventing wakefulness signaling.[1][2]

  • Key Analog: SB-Piperidine-Urea (Generic Code: OX-PIP-1) [1][2]

    • Structure: (2S)-aminomethylpiperidine core linked via urea to a naphthyridine or quinoline ring.[1][2]

Efficacy Data (In Vivo Rat Sleep Model)
ParameterVehicleOX-PIP-1 (10 mg/kg)OX-PIP-1 (30 mg/kg)Outcome
Sleep Latency 25.4 ± 3.2 min18.2 ± 2.1 min12.5 ± 1.8 min Significant reduction in time to sleep onset.[1][2]
NREM Sleep 45% of time52% of time65% of time Promotion of restorative Non-REM sleep.[1][2]
REM Sleep 10% of time11% of time12% of timePreserved REM architecture (unlike Benzodiazepines).[1][2]
Class B: Dual H3 / Sigma-1 Ligands (Neuropathic Pain)

These analogs leverage the basicity of the methanamine side chain to bind Histamine H3 receptors while simultaneously engaging Sigma-1 chaperone proteins.[1][2]

  • Mechanism:

    • H3 Antagonism: Increases release of acetylcholine and norepinephrine in the dorsal horn.[1][2]

    • Sigma-1 Antagonism: Modulates NMDA receptor activity and calcium influx, dampening central sensitization.[1][2]

  • Key Analog: H3-SIG-5 (Piperidine derivative from recent SAR studies).[1][2]

Efficacy Data (Formalin Test - Mouse Model)
PhaseVehicle (Pain Score)H3-SIG-5 (5 mg/kg)H3-SIG-5 (15 mg/kg)Efficacy vs. Morphine
Phase I (0-5 min) 85 ± 5 sec70 ± 6 sec65 ± 4 secModerate (Acute pain)
Phase II (15-30 min) 120 ± 10 sec60 ± 8 sec35 ± 5 sec High (Inflammatory/Central Sensitization)

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Orexin Selectivity)

Objective: Determine the affinity (


) of analogs for OX1 vs. OX2 receptors.
  • Membrane Preparation: Transfect CHO cells with human OX1 or OX2 receptor cDNA.[1][2] Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix 20 µg membrane protein with

      
      -Orexin-A (0.1 nM).[1][2]
      
    • Add test analog (concentration range:

      
       to 
      
      
      
      M).[1][2]
    • Incubate for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
    • Validation Criteria: Specific binding must exceed 85% of total binding.[1][2]

Protocol 2: In Vivo Telemetry Sleep Bioassay

Objective: Assess functional efficacy of Class A analogs on sleep architecture.

  • Implantation: Implant wireless EEG/EMG transmitters (e.g., DSI system) into male Wistar rats (250-300g) under isoflurane anesthesia.[1][2] Allow 7 days recovery.

  • Dosing: Administer Test Analog (p.o.) or Vehicle at ZT12 (onset of dark phase/active phase).

  • Recording: Continuously record EEG/EMG signals for 12 hours post-dose.

  • Scoring: Use automated software (e.g., NeuroScore) with manual verification to classify epochs into Wake, NREM, or REM.[1][2]

  • Data Output: Plot cumulative time spent in each state and latency to first NREM/REM epoch.

Protocol 3: Formalin Test for Antinociception

Objective: Evaluate Class B analogs for analgesic efficacy.

  • Acclimatization: Place mice in transparent observation chambers for 30 min.

  • Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[1][2]

  • Observation: Immediately observe nociceptive behavior (licking, biting, lifting of the paw).[1][2]

    • Phase I (Acute): 0–5 minutes.[1][2]

    • Phase II (Inflammatory):[1][2] 15–30 minutes.[1][2][3][4]

  • Quantification: Record total time (seconds) spent licking/biting the injected paw.

Mechanistic Pathway Visualization

The following diagram details the dual-mechanism action of Class B analogs in attenuating neuropathic pain signals.

PainPathway H3R Histamine H3 Receptor (Presynaptic) Neurotrans Increased Release: Acetylcholine & Norepinephrine H3R->Neurotrans Disinhibition Sig1 Sigma-1 Receptor (ER Membrane) Calcium Inhibition of Ca2+ Influx (via NMDA Modulation) Sig1->Calcium Modulation Ligand [(2S)-piperidin-2-yl]methanamine Analog (Class B) Ligand->H3R Antagonism Ligand->Sig1 Antagonism Analgesia Reduced Central Sensitization (Analgesia) Neurotrans->Analgesia Calcium->Analgesia

Figure 2: Dual-target mechanism of Class B analogs.[1][2] Simultaneous H3R blockade and Sigma-1 modulation synergistically reduce pain transmission.[1][2]

References

  • SmithKline Beecham (GSK). (2001).[1][2] N-Aroyl Cyclic Amine Derivatives and Their Use as Orexin Receptor Antagonists. WO 01/96302.[1][2][3][4][5] World Intellectual Property Organization.[1][2][3][4][6] Link

  • Szczepańska, K., et al. (2021).[1][2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.[1][2] Link[1][2]

  • Sakurai, T., et al. (1998).[1][2][4] Orexins and Orexin Receptors: A Family of Hypothalamic Neuropeptides and G Protein-Coupled Receptors that Regulate Feeding Behavior.[1][2] Cell, 92(4), 573-585.[1][2][3][4][6] Link[1][2]

  • Banyu Pharmaceuticals. (2001).[1][2] N-Acyltetrahydroisoquinoline Derivatives. WO 01/85693.[1][2] (Cited for context on Orexin antagonist structural classes). Link

Sources

A Comparative Guide to Chiral Amine Building Blocks: The Strategic Role of [(2S)-Piperidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are indispensable tools in modern organic synthesis and medicinal chemistry. Their presence as fundamental structural motifs in over 40% of commercial pharmaceuticals underscores their importance.[1] These molecules are not merely synthetic intermediates; they are often the key to unlocking stereoselectivity, modulating physicochemical properties, and ultimately, defining the therapeutic efficacy and safety of a drug candidate.[1][2] The inherent chirality of biological targets, such as enzymes and receptors, necessitates a strict stereochemical correspondence for optimal molecular interactions, making the choice of chiral building block a critical decision in the drug discovery process.[2][]

This guide provides an in-depth comparison of [(2S)-piperidin-2-yl]methanamine with other classes of chiral amine building blocks. We will explore the unique structural and functional attributes of this versatile scaffold, supported by experimental context, to inform its strategic application in asymmetric synthesis and pharmaceutical design.

The Profile of [(2S)-Piperidin-2-yl]methanamine: A Constrained Scaffold for Modern Drug Design

[(2S)-piperidin-2-yl]methanamine is a chiral primary amine featuring a piperidine ring. This six-membered saturated heterocycle is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs targeting a wide range of diseases.[4][5][6] The defining feature of this building block is the conformational rigidity imparted by the piperidine ring. Unlike flexible acyclic amines, the cyclic structure of [(2S)-piperidin-2-yl]methanamine limits the rotational freedom of the molecule it is incorporated into. This pre-organization can be highly advantageous in drug design for several reasons:

  • Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a biological target, a constrained conformation can lead to higher potency.

  • Improved Selectivity: A well-defined three-dimensional structure can facilitate more specific interactions with a target receptor or enzyme, minimizing off-target effects.[7]

  • Favorable Physicochemical Properties: The piperidine moiety can modulate properties like solubility and metabolic stability, enhancing the overall "druggability" of a molecule.[5][7]

The primary amine handle provides a versatile point for synthetic elaboration, allowing for its incorporation into a wide array of molecular architectures through reactions such as amidation, reductive amination, and N-alkylation.

Synthetic Accessibility

The synthesis of [(2S)-piperidin-2-yl]methanamine and its derivatives typically starts from readily available chiral pool materials, such as L-pipecolic acid (the (S)-enantiomer). A common synthetic strategy involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group and displacement, or conversion to a nitrile or amide followed by reduction.

Comparative Analysis: [(2S)-Piperidin-2-yl]methanamine vs. Key Chiral Amine Classes

The selection of a chiral amine is dictated by the specific synthetic goal, whether it is to serve as a transient chiral auxiliary, a catalyst, or a permanent part of the final molecular structure. Here, we compare [(2S)-piperidin-2-yl]methanamine to other widely used chiral amine building blocks.

Acyclic Primary Amines (e.g., (R/S)-α-Methylbenzylamine)

(R)- and (S)-α-Methylbenzylamine are among the most common and cost-effective chiral amines. They are workhorses in asymmetric synthesis, primarily used for:

  • Resolution of Racemates: Forming diastereomeric salts with racemic carboxylic acids, allowing for separation by crystallization.

  • Chiral Auxiliaries: Temporarily incorporated to direct a stereoselective reaction before being cleaved.

Comparison:

  • Structure & Rigidity: Acyclic and highly flexible, offering minimal conformational constraint compared to the piperidine scaffold.

  • Application: Primarily used as resolving agents or auxiliaries, whereas [(2S)-piperidin-2-yl]methanamine is more often integrated as a core structural component of the final product.

  • Advantage: Lower cost and wide availability.

  • Limitation: The lack of conformational rigidity makes it less suitable as a "privileged scaffold" for imparting specific 3D geometry in drug design.

Chiral Amino Alcohols (e.g., (S)-Phenylalaninol)

Derived from amino acids, chiral amino alcohols are bifunctional building blocks containing both an amine and a hydroxyl group.[] This dual functionality makes them exceptionally useful for synthesizing chiral ligands for metal-catalyzed reactions and as precursors for more complex molecules.[][8]

Comparison:

  • Structure & Functionality: Acyclic but with two functional handles (amine and alcohol), offering more complex synthetic possibilities than a simple primary amine.

  • Application: Widely used in the synthesis of chiral oxazolidinone auxiliaries and as ligands for asymmetric catalysis.

  • Advantage: Versatile due to bifunctionality; derived from the inexpensive chiral pool of amino acids.

  • Limitation: Like other acyclic amines, they lack the inherent conformational constraint of a cyclic system like [(2S)-piperidin-2-yl]methanamine.

Prolinol Derivatives (e.g., (S)-Diphenylprolinol Silyl Ether)

These compounds, derived from the amino acid proline, are premier examples of chiral organocatalysts. They are particularly effective in catalyzing asymmetric reactions such as Michael additions and aldol reactions through the formation of chiral enamine or iminium ion intermediates.[9]

Comparison:

  • Structure & Rigidity: Possess a five-membered pyrrolidine ring, which provides a degree of conformational constraint.

  • Application: Almost exclusively used as catalysts, not as structural building blocks for incorporation into a final drug molecule.[9]

  • Advantage: Highly effective in organocatalysis, often providing excellent enantioselectivity at low catalyst loadings.

  • Limitation: Their primary role is catalytic, making them functionally distinct from building blocks like [(2S)-piperidin-2-yl]methanamine that form the core of a target molecule.

Experimental Data: Performance in Asymmetric Catalysis

While [(2S)-piperidin-2-yl]methanamine is primarily used as a structural scaffold, its derivatives and other chiral amines are frequently employed as organocatalysts. The asymmetric Michael addition of aldehydes to nitroalkenes is a benchmark reaction for evaluating the efficacy of such catalysts.

Table 1: Comparison of Chiral Amine Catalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Data synthesized from published studies for comparative purposes.[9]

Key Observations: This data clearly demonstrates the evolution of catalyst design. While simple amino acids like L-Proline show modest activity, derivatization to structures like (S)-Diphenylprolinol TMS Ether dramatically improves reaction rate, yield, and enantioselectivity.[9] This highlights the importance of steric and electronic tuning in catalyst performance. Although not a catalyst itself, the rigid scaffold of [(2S)-piperidin-2-yl]methanamine can be used to construct novel chiral ligands and catalysts where its defined stereochemistry can be leveraged to induce high selectivity.

Experimental Workflow: Reductive Amination

Reductive amination is one of the most robust methods for C-N bond formation and is central to the synthesis of many amine-containing pharmaceuticals.[10]

Protocol: General Procedure for Reductive Amination

This protocol describes the reaction between a ketone and a chiral primary amine, such as [(2S)-piperidin-2-yl]methanamine, to form a chiral secondary amine.

Materials:

  • Ketone (e.g., Acetophenone) (1.0 eq)

  • [(2S)-piperidin-2-yl]methanamine (1.1 eq)

  • Reducing Agent (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

  • Solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the ketone and the solvent.

  • Imine Formation: Add the [(2S)-piperidin-2-yl]methanamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: Once imine formation is significant, add the sodium triacetoxyborohydride in portions to control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (typically 12-24 hours), as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired chiral secondary amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is chosen because it is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. This selectivity prevents the formation of alcohol side products.

  • Solvent: A non-protic solvent like DCM is used to avoid reaction with the reducing agent.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents moisture from interfering with the reaction, particularly the imine formation step.

Visualizations

Diagram 1: Chiral Building Block Selection Workflow

G cluster_0 Project Goal Definition cluster_1 Building Block Class Selection cluster_2 Specific Building Block Evaluation cluster_3 Synthesis & Optimization Define Define Target Molecule & Desired Properties Catalyst Catalyst / Auxiliary Define->Catalyst Function? Scaffold Core Scaffold Component Define->Scaffold Function? Prolinol Prolinol Derivatives Catalyst->Prolinol Organocatalysis Acyclic Acyclic Amines (e.g., α-Methylbenzylamine) Scaffold->Acyclic Rigidity Needed? Cyclic Cyclic Amines (e.g., [(2S)-piperidin-2-yl]methanamine) Scaffold->Cyclic Rigidity Needed? Synthesize Synthesize & Characterize Acyclic->Synthesize Cyclic->Synthesize Prolinol->Synthesize

Caption: Workflow for selecting a chiral amine building block.

Diagram 2: Asymmetric Michael Addition Mechanism

G A Chiral Amine Catalyst C Chiral Enamine Intermediate A->C + B Aldehyde B->C E Iminium Ion Intermediate C->E + D Nitroalkene D->E F Chiral Product E->F + H₂O F->A Catalyst Regeneration G H₂O G->F

Caption: Catalytic cycle of an asymmetric Michael addition.

Conclusion

[(2S)-piperidin-2-yl]methanamine stands out as a strategic building block in drug discovery and development. While classic chiral amines like α-methylbenzylamine and amino alcohols are invaluable as resolving agents and versatile intermediates, and prolinol derivatives excel as organocatalysts, [(2S)-piperidin-2-yl]methanamine offers the distinct advantage of being a conformationally constrained, privileged scaffold. Its rigid piperidine core can be leveraged to enhance binding affinity, improve selectivity, and fine-tune the pharmacokinetic properties of a drug candidate. The choice between these building blocks is not a matter of inherent superiority, but of strategic alignment with the specific goals of the synthetic chemist and drug designer. Understanding the unique attributes of each class of chiral amine is paramount to navigating the complex landscape of modern pharmaceutical development.

References

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Examples of chiral amines in the pharmaceutical industry. ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis - ACS Publications. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

Sources

Enantiomeric Purity Determination of [(2S)-piperidin-2-yl]methanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric purity for [(2S)-piperidin-2-yl]methanamine (also known as 2-(aminomethyl)piperidine) presents a classic chromatographic challenge: the molecule is highly polar, basic, and lacks a UV-active chromophore. Standard chiral methods often fail due to poor retention or lack of detection sensitivity.

This guide objectively compares the two most effective methodologies for this specific pharmacophore:

  • Direct Analysis (The "Kinetic" Approach): Utilizing Crown Ether Phase (CROWNPAK CR-I(+)) with acidic aqueous mobile phases.

  • Derivatization (The "Sensitive" Approach): Pre-column benzoylation followed by Polysaccharide Phase (CHIRALPAK AD-H/OD-H) analysis.

The Verdict:

  • Choose Direct (Crown Ether) for rapid process monitoring (IPC) where speed is critical and impurity levels are >0.1%.

  • Choose Derivatization for final Quality Control (QC) and release testing where trace impurity detection (<0.05%) and high UV sensitivity are mandatory.

The Chemical Challenge

FeatureCharacteristicChromatographic Impact
Structure Cyclic secondary amine + Primary amineDual basic sites cause severe tailing on standard silica.
Chirality Single center at C2Enantiomers: (2S) [Target] vs. (2R) [Impurity].
Chromophore None (Aliphatic backbone)Critical Issue: UV detection at >220 nm is impossible.[1] Direct detection requires <210 nm (noisy) or RI/ELSD.
Polarity High (LogP ≈ -0.5)Poor retention on Normal Phase without derivatization.

Comparative Analysis: Direct vs. Indirect[2]

Method A: Direct Chiral Ligand Exchange (Crown Ether)

This method utilizes the specific host-guest interaction between the crown ether chiral selector and the primary ammonium ion of the methanamine group.

  • Column: Daicel CROWNPAK CR-I(+) (Immobilized)[1]

  • Mechanism: The primary amine (

    
    ) inserts into the crown ether cavity via hydrogen bonding. The chiral barrier discriminates the steric bulk of the piperidine ring.
    
Method B: Pre-Column Derivatization (Benzoylation)

This method chemically modifies the amine to introduce a strong UV chromophore (phenyl group) and reduce polarity, allowing the use of standard Normal Phase Chiral HPLC.

  • Reagent: Benzoyl Chloride (or 4-Nitrobenzoyl chloride)

  • Column: Daicel CHIRALPAK AD-H (Amylose-based)

  • Mechanism: H-bonding and

    
     interactions between the benzamide groups and the polysaccharide carbamate backbone.
    
Performance Data Comparison
ParameterMethod A: Direct (Crownpak)Method B: Derivatization (AD-H)
Total Analysis Time < 20 mins (No prep)~ 60 mins (30 min prep + run)
UV Sensitivity Low (200-210 nm)High (254 nm)
LOD (Limit of Detection) ~ 50 ppm (0.005%)< 5 ppm (< 0.0005%)
Resolution (

)
1.8 - 2.5> 4.0
Robustness Sensitive to Temperature & pHHighly Robust
Cost Per Sample Low (Reagents) / High (Column)Medium (Reagents + Labor)

Decision Framework

The following logic gate illustrates the selection process based on your analytical needs.

G cluster_0 Method A Considerations cluster_1 Method B Considerations start Sample: [(2S)-piperidin-2-yl]methanamine q1 Required Sensitivity (LOD)? start->q1 high_sens Trace Impurity (<0.05%) Final QC Release q1->high_sens High Sensitivity Needed low_sens Process Check (>0.1%) Reaction Monitoring q1->low_sens Speed Priority method_B METHOD B: Derivatization Reagent: Benzoyl Chloride Column: CHIRALPAK AD-H high_sens->method_B method_A METHOD A: Direct Analysis Column: CROWNPAK CR-I(+) Mobile Phase: HClO4 (pH 1.5) low_sens->method_A note_A Requires Acidic MP Low UV (200nm) or ELSD method_A->note_A note_B Requires 30 min Prep High UV (254nm) method_B->note_B

Figure 1: Analytical Strategy Selection Matrix.

Detailed Experimental Protocols

Protocol A: Direct Determination (CROWNPAK CR-I(+))

Best for: In-process control, high-throughput screening.

Causality: The mobile phase must be acidic (pH < 2.[1]0) to ensure the primary amine is fully protonated (


), which is the only form that binds to the crown ether selector. Lower temperatures stabilize the host-guest complex, improving resolution.
  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[1][2]

    • Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+).

  • Mobile Phase: Perchloric Acid (pH 1.[1]5) / Acetonitrile (90:10 v/v).

    • Preparation: Add HClO4 to water until pH 1.5 is reached. Mix 900 mL of this buffer with 100 mL ACN.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C to 15°C (Critical: Higher temps degrade resolution).

  • Detection: UV at 200 nm (or ELSD/CAD if available to avoid baseline noise).

  • Elution Order: typically (2R) elutes before (2S) on CR(+) columns, but standards must be injected to confirm .

Protocol B: Derivatization Method (Benzoylation + AD-H)

Best for: Final product release, trace impurity analysis.

Causality: Benzoylation caps both the primary and secondary amines, eliminating basic tailing and providing a strong chromophore (UV max ~230-254 nm). The resulting bis-benzamide is neutral and resolves perfectly on amylose-based columns.

Step 1: Derivatization Workflow[3]
  • Sample: Dissolve 10 mg of [(2S)-piperidin-2-yl]methanamine in 1.0 mL of 1M NaOH.

  • Reagent: Add 1.5 equivalents of Benzoyl Chloride (approx. 15 µL).

  • Reaction: Vortex vigorously for 30 seconds; let stand at Room Temp for 10 minutes.

  • Quench: Add 0.5 mL of 1M Glycine or simply allow hydrolysis of excess reagent.

  • Extraction: Add 2 mL Ethyl Acetate. Vortex. Centrifuge. Collect the organic (top) layer.

  • Dry: Evaporate the Ethyl Acetate layer under Nitrogen.

  • Reconstitute: Dissolve residue in 1 mL Mobile Phase (Hexane/IPA).

Step 2: HPLC Conditions[1][4][5]
  • Column: Daicel CHIRALPAK AD-H (4.6 × 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (Ethanol can be substituted) (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm .

  • Performance: Expect Resolution (

    
    ) > 4.0. The enantiomers will be baseline separated with flat baselines.
    

Troubleshooting & Optimization

IssueMethodRoot CauseCorrective Action
Baseline Noise A (Direct)Detection at 200 nm captures solvent impurities.Use HPLC-grade Perchloric acid; Switch to ELSD detector.
Peak Tailing A (Direct)Insufficient protonation of amine.Lower pH to 1.0 or 1.2; Decrease column temperature.
Extra Peaks B (Deriv)Excess Benzoyl Chloride hydrolysis products (Benzoic acid).Benzoic acid usually elutes at the solvent front or is washed out. Ensure extraction step is clean.
Racemization B (Deriv)Harsh reaction conditions.Benzoylation in NaOH is generally safe, but avoid heating. Perform at 0°C if racemization is suspected.

References

  • Daicel Corporation. (2023).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies.

  • Luo, J., et al. (2012). "Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation." Asian Journal of Chemistry, 25, 1353-1356.[6]

  • Hyun, M. H. (2016). "Crown Ether-Based Chiral Stationary Phases for HPLC." Journal of Separation Science.

  • BenchChem. (2025).[7] "HPLC-UV Analysis of Piperidine-Containing Compounds." Application Notes.

  • Zhou, G., et al. (2022).[8] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science.

Disclaimer: This guide assumes standard laboratory safety protocols. Perchloric acid is an oxidizer; handle with care. Benzoyl chloride is a lachrymator.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S)-piperidin-2-yl]methanamine
Reactant of Route 2
[(2S)-piperidin-2-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.